5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1197668-23-7) is a substituted indane derivative with a chlorine atom at the 5-position of the indene ring and an amine group at the 1-position. Its molecular formula is C₉H₁₁ClN·HCl, with a molecular weight of 206.56 g/mol. This compound is primarily used as a key intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. For instance, it serves as a precursor in the synthesis of indoxacarb, a potent oxadiazine insecticide, via Friedel-Crafts acylation and decarboxylation reactions . Its safety profile, as per the UN GHS revision 8, highlights precautions for inhalation and handling due to its reactive amine-hydrochloride moiety .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672573 | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197668-23-7 | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine compound, has gained attention in various fields due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Preparation Methods:
The synthesis of this compound typically involves several steps:
- Starting Material: The process begins with 5-chloro-2,3-dihydro-1H-indene.
- Chiral Resolution: A racemic mixture is resolved to isolate the (S)-enantiomer.
- Amination: The (S)-5-chloro-2,3-dihydro-1H-indene is aminated to introduce the amine group.
- Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride is attributed to its interaction with specific molecular targets:
- Enzyme and Receptor Interaction: The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors. The rigid indane structure allows it to fit into binding pockets effectively.
- Chemical Reactivity: The chlorine atom enhances the compound's binding affinity and specificity, potentially influencing its pharmacological effects.
Biological Activities
Research indicates that 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound may possess significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5-Chloro derivative | 15.625 - 62.5 | Antistaphylococcal |
| 5-Chloro derivative | 62.5 - 125 | Antienterococcal |
These compounds demonstrate bactericidal action by inhibiting protein synthesis and nucleic acid production in bacterial cells .
Antifungal Activity
In addition to antibacterial effects, certain derivatives exhibit antifungal properties, outperforming traditional antifungals in specific assays:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Indole derivatives | 106.91 - 208.59 | Antifungal |
These studies suggest that modifications to the compound can enhance its efficacy against fungal strains .
Case Study: Enantioselective Properties
Research has highlighted the importance of chirality in the biological activity of 5-chloro-2,3-dihydro-1H-indene derivatives. Enantioselective studies indicate that the (S)-enantiomer exhibits different biological effects compared to its (R)-counterpart, emphasizing the relevance of stereochemistry in drug design .
Case Study: Biofilm Inhibition
Recent studies have focused on the ability of this compound to inhibit biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) for effective biofilm disruption was found to be significantly lower than that for conventional treatments, indicating a promising avenue for therapeutic development .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has been explored for its potential therapeutic effects. It is particularly noted for its role as a precursor in the synthesis of various bioactive compounds.
Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of this compound can be synthesized to develop new antidepressant agents. For instance, studies have shown that modifications to the indene structure can enhance serotonin reuptake inhibition, a mechanism crucial for antidepressant activity .
Organic Synthesis
The compound serves as an essential building block in organic synthesis due to its unique structural features. It can undergo various chemical reactions, such as:
- N-Alkylation: Used to create more complex amines.
- Cyclization Reactions: Facilitates the formation of cyclic structures that are prevalent in many natural products.
Table: Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| N-Alkylation | Reacts with alkyl halides to form N-alkyl derivatives | |
| Cyclization | Forms cyclic amines useful in pharmaceuticals |
Biological Studies
The compound has also been investigated for its biological properties, including anti-inflammatory and analgesic effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of 5-chloro-2,3-dihydro-1H-indene exhibited significant inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Industrial Applications
Beyond research, this compound finds utility in industrial applications:
Pharmaceutical Industry
It is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). The ability to modify its structure allows chemists to tailor compounds for specific therapeutic targets.
Agrochemicals
There is emerging interest in the use of this compound and its derivatives in developing agrochemicals. Its structural characteristics may contribute to the efficacy of new pesticides or herbicides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological, physicochemical, and synthetic properties of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can be contextualized against its structural analogs. Below is a detailed analysis:
Halogen-Substituted Derivatives
- Key Findings: Electron-Withdrawing Effects: Chlorine’s smaller atomic radius and higher electronegativity compared to iodine or bromine result in stronger electron-withdrawing effects, enhancing the compound’s stability in acidic conditions . Synthetic Accessibility: The chlorine-substituted derivative is synthesized via Friedel-Crafts acylation with acetyl chloride, achieving a 42% overall yield, whereas iodine analogs require costlier reagents (e.g., iodine monochloride) .
Alkyl- and Methoxy-Substituted Derivatives
- Key Findings :
- Lipophilicity : Methoxy substitution increases lipophilicity (logP ≈ 1.8), improving blood-brain barrier penetration compared to the chlorine analog (logP ≈ 1.2) .
- Synthetic Complexity : Alkyl-substituted derivatives (e.g., 5,6-diethyl) require multistep syntheses (6 steps, 49% yield) involving regioselective Friedel-Crafts acetylations, whereas methoxy derivatives are synthesized via simpler nucleophilic substitutions .
Stereoisomeric Forms
- Key Findings :
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 5-Cl Derivative | 5-I Derivative | 5-Br Derivative | 5-OCH₃ Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 206.56 | 316.07 | 251.01 | 219.68 |
| Melting Point (°C) | 220–225* | 198–202 | 210–215 | 185–190 |
| LogP (Predicted) | 1.2 | 2.1 | 1.8 | 1.8 |
| Synthetic Yield (%) | 42 | 28 | 35 | 55 |
*Data extrapolated from safety data sheets and synthesis reports .
Preparation Methods
Acid-Catalyzed Cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone
- Starting material: 3-chloro-1-(4-chlorophenyl)-1-propanone.
- Catalysts: Sulfuric acid or solid acid catalysts (HZSM-5, HY, H-Beta, HASM-11, H-mordenite, HL zeolite, trifluoromethanesulfonic acid yttrium).
- Reaction conditions:
- With sulfuric acid: 90–150 °C in an inert solvent.
- With solid acid catalysts: 200–425 °C in a continuous flow fixed-bed reactor.
- Mechanism: The reactant undergoes rapid dehydrochlorination forming an intermediate (likely 1-(4-chlorophenyl)-2-propylene-1-ketone), which cyclizes intramolecularly to form the 5-chloro-2,3-dihydro-1H-1-indanone. Competing side reactions lead to oligomeric byproducts.
- Yields and purity: Up to 78% yield with 67% purity reported in batch processes; continuous flow reactors improve control and reduce byproducts.
- Purification: Washing with water, steam distillation, and recrystallization to achieve 59% purified product with melting point around 92–95 °C.
| Parameter | Sulfuric Acid Catalyst | Solid Acid Catalyst |
|---|---|---|
| Temperature | 90–150 °C | 200–425 °C |
| Catalyst Type | Sulfuric acid | Zeolites, trifluoromethanesulfonic acid yttrium |
| Reactor Type | Batch | Continuous flow fixed-bed |
| Yield (%) | ~67 | Not specified, improved control |
| Purity (%) | ~59 (after purification) | Not specified |
Amination to 5-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Reductive Amination of 5-chloro-2,3-dihydro-1H-1-indanone
- Method: The ketone intermediate is subjected to reductive amination using oxammonium hydrochloride and catalytic hydrogenation with alumino-nickel catalyst.
- Reaction conditions:
- Solvent: Ethanol and sodium hydroxide aqueous solution.
- Temperature: Reflux (~50–60 °C).
- Hydrogen atmosphere and nickel catalyst used for reduction.
- Reaction time: Approximately 8 hours after catalyst addition.
- Work-up: Extraction with methylene dichloride, acid-base extraction to isolate the amine hydrochloride salt.
- Yield and purity: High purity (HPLC > 92%), melting point of hydrochloride salt reported around 208–209 °C.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by recrystallization from ethanol to obtain white crystalline this compound.
Alternative Synthetic Routes and Chiral Resolution
- Chiral resolution: For the (S)-enantiomer, racemic 5-chloro-2,3-dihydro-1H-indene is resolved before amination.
- Other methods: Some patents describe synthesis of 5-chloro-1-indanone derivatives via Friedel–Crafts acylation using malonic acid derivatives and chlorobenzaldehyde, but these are less directly related to the amine hydrochloride preparation.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes | Yield/Purity |
|---|---|---|---|
| 1. Preparation of ketone | Cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid 90–150 °C or solid acid catalyst 200–425 °C, batch or flow reactor | ~67% yield (batch), purity ~59% after purification |
| 2. Reductive amination | Reduction with oxammonium hydrochloride and alumino-nickel catalyst | Ethanol, NaOH, H2 atmosphere, reflux 8 h | HPLC purity >92%, melting point 208–209 °C |
| 3. Hydrochloride formation | Treatment with HCl and recrystallization | Ethanol recrystallization | White crystalline product |
| 4. Optional chiral resolution | Resolution of racemic indene before amination | Specific chiral resolving agents (not detailed) | Enantiomerically enriched product |
Research Findings and Industrial Relevance
- The use of continuous flow fixed-bed reactors with solid acid catalysts significantly improves the control of the cyclization step, minimizing oligomeric byproducts and increasing yield and purity.
- Reductive amination using oxammonium hydrochloride and alumino-nickel catalyst is an efficient method for converting the ketone intermediate to the amine.
- The hydrochloride salt form is preferred for stability and handling in pharmaceutical applications.
- The described methods are scalable and suitable for industrial production, with documented examples of batch sizes up to 10 liters and detailed reaction monitoring by TLC and HPLC.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving Friedel-Crafts acylation, hydrogenation, and subsequent protection/deprotection steps. For example, a related indenamine derivative was synthesized in six steps with 49% overall yield by optimizing acetyl chloride as both reagent and solvent, avoiding halogenated solvents and improving regioselectivity . Key factors include temperature control during acylation (to prevent over-reaction) and catalyst selection for hydrogenation (e.g., Pd/C under H₂). Lower yields in final steps often arise from steric hindrance during amination.
Q. How can the purity and enantiomeric excess (ee) of this chiral amine hydrochloride be validated?
- Methodological Answer : Use a combination of reverse-phase HPLC (RP-HPLC) with chiral columns (e.g., Chiralpak AD-H) and nuclear magnetic resonance (NMR). For example, RP-HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) can confirm purity (>98%), while chiral HPLC using hexane/isopropanol mobile phases resolves enantiomers . H NMR analysis of the amine protons (δ 1.5–2.5 ppm) and chloride counterion integration further validate stoichiometry .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water (4:1 v/v) or methanol/diethyl ether mixtures are effective. The hydrochloride salt’s solubility in polar aprotic solvents (e.g., DMSO) complicates isolation, so anti-solvent methods are preferred. Crystallization at −20°C for 12 hours typically yields needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do structural modifications at the 5-position (e.g., Cl vs. Br, F) impact biological activity in receptor-binding assays?
- Methodological Answer : Substituent effects can be evaluated via molecular docking and comparative binding assays. For instance, replacing Cl with Br (as in 5-bromo analogs) increases steric bulk, potentially disrupting binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs). Fluorine substitution (e.g., 5-fluoro derivatives) enhances electronegativity, altering hydrogen-bonding interactions . Activity comparisons require standardized radioligand displacement assays (e.g., H-labeled antagonists) with HEK293 cells expressing target receptors .
Q. What strategies resolve contradictions in reported NMR spectral data for diastereomeric mixtures?
- Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow exchange rates, revealing split signals for diastereomers. For example, the NH₂ protons in racemic mixtures may coalesce at 25°C but resolve into distinct peaks at −40°C . High-resolution mass spectrometry (HRMS) further confirms molecular integrity when NMR data are ambiguous .
Q. How can asymmetric hydrogenation be optimized to achieve >95% ee for the (S)-enantiomer?
- Methodological Answer : Employ chiral phosphine ligands (e.g., (R)-BINAP) with [RuCl₂(p-cymene)]₂ catalysts under 50 bar H₂ pressure. A study on similar indenamines achieved 94% ee using 10 mol% catalyst loading in tetrahydrofuran (THF) at 60°C . Kinetic resolution via lipase-mediated acyl transfer (e.g., CAL-B enzyme) can further enrich ee to >99% .
Key Research Findings
- Synthetic Efficiency : Sequential Friedel-Crafts acylation and hydrogenation reduce step count and improve regioselectivity vs. classical routes .
- Enantioselectivity : Ru-BINAP systems outperform Rh catalysts in asymmetric hydrogenation, minimizing racemization .
- Metabolic Stability : The 5-chloro substituent reduces cytochrome P450-mediated oxidation compared to unsubstituted analogs, enhancing pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
